molecular formula C19H23N3O B5407957 1-Phenyl-3-[4-(piperidin-1-ylmethyl)phenyl]urea

1-Phenyl-3-[4-(piperidin-1-ylmethyl)phenyl]urea

Cat. No.: B5407957
M. Wt: 309.4 g/mol
InChI Key: OWPAIZMFMXGFGF-UHFFFAOYSA-N
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Description

1-Phenyl-3-[4-(piperidin-1-ylmethyl)phenyl]urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a piperidinylmethyl group attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[4-(piperidin-1-ylmethyl)phenyl]urea typically involves the reaction of aniline derivatives with isocyanates or carbamates. One common method involves the reaction of 4-(piperidin-1-ylmethyl)aniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[4-(piperidin-1-ylmethyl)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-(piperidin-1-ylmethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The compound may also interact with enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-[4-(piperidin-1-ylmethyl)phenyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylmethyl group enhances its solubility and bioavailability, making it a promising candidate for various applications .

Properties

IUPAC Name

1-phenyl-3-[4-(piperidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(20-17-7-3-1-4-8-17)21-18-11-9-16(10-12-18)15-22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPAIZMFMXGFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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